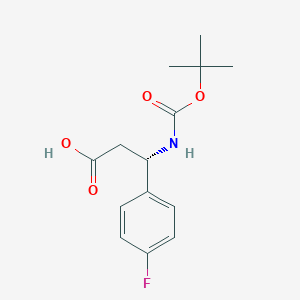
1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic compound that contains both pyrazole and pyrimidinetrione moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Formation of the Pyrimidinetrione Ring: This involves the cyclization of a urea derivative with a β-dicarbonyl compound under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or pyrimidinetrione rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions or as a potential inhibitor.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-dimethyl-5-(1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 1,3-dimethyl-5-(3-methyl-1H-pyrazol-4-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to the specific positioning of the methyl groups and the pyrazole ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
1,3-dimethyl-5-(5-methyl-1H-pyrazol-3-yl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-5-4-6(12-11-5)7-8(15)13(2)10(17)14(3)9(7)16/h4,7H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCAUCRVAXVVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2C(=O)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate](/img/structure/B3037564.png)
![3-{[(3,4-dichlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3037565.png)
![cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B3037568.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3037569.png)

![3-chloro-N-[2-[2,4-dimethyl-7-(trifluoromethyl)-1,5-benzodiazepin-1-yl]ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3037571.png)
![2-[3-[2-(6-Chloro-2-pyridinyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile](/img/structure/B3037572.png)
![1-(4-chlorobenzyl)-3-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B3037575.png)






